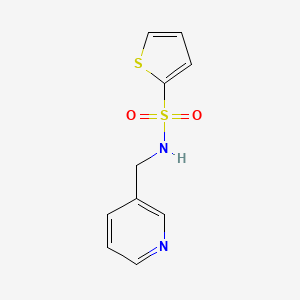![molecular formula C14H13NO4S B5565465 2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)
2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C14H13NO4S . It has an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da .
Molecular Structure Analysis
The molecular structure of “2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate” consists of a phenyl ring attached to a hydroxyimino group and a 4-methylbenzenesulfonate group . The exact 3D structure would require further analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate” include an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da . Further properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various benzenesulfonate derivatives, demonstrating methodologies for producing these compounds and evaluating their structures through techniques like NMR, HRMS, and IR spectroscopy. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a multi-step procedure starting from commercially available resorcinol shows the versatility and interest in benzenesulfonate derivatives for further application studies (Pan et al., 2020).
Catalytic Applications
Compounds containing the benzenesulfonate moiety have been explored for their catalytic capabilities. For example, water-soluble (phenoxy)imine palladium(II) complexes, involving benzenesulfonate derivatives, were examined for their potential in catalyzing methoxycarbonylation of 1-hexene, showcasing the role of these complexes in facilitating significant yields and regioselectivity (Akiri & Ojwach, 2021).
Biological Activities
Several studies have highlighted the biological potential of benzenesulfonate derivatives. For instance, new series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols exhibited considerable antibacterial activity against various human pathogens, suggesting their potential use as antibacterial agents (Halve et al., 2009).
Material Science Applications
Research into the properties of aromatic polyamides and polyimides based on benzenesulfonate derivatives has shown these materials to possess desirable thermal and solubility properties, making them candidates for various applications in material science (Yang & Lin, 1995).
Anticholinesterase Reactivators
The potential of bispyridinium-dioxime derivatives as reactivators against toxic organophosphorus compounds highlights the relevance of benzenesulfonate derivatives in developing treatments for organophosphate poisoning, demonstrating the breadth of applications for these compounds in medical research (Eyer et al., 2005).
Eigenschaften
IUPAC Name |
[2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-11-6-8-13(9-7-11)20(17,18)19-14-5-3-2-4-12(14)10-15-16/h2-10,16H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIISXRJVRVHADW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)


![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5565414.png)
![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)
![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)





